Cas no 536747-01-0 (methyl (2R,4R)-4-methoxypyrrolidine-2-carboxylate)

Methyl (2R,4R)-4-methoxypyrrolidine-2-carboxylate is a chiral pyrrolidine derivative widely used as a key intermediate in organic synthesis and pharmaceutical applications. Its stereochemically defined structure, featuring both methoxy and ester functional groups, makes it valuable for asymmetric synthesis and the preparation of bioactive compounds. The rigid pyrrolidine scaffold enhances conformational stability, while the methoxy group provides synthetic versatility for further modifications. This compound is particularly useful in the development of peptidomimetics and small-molecule therapeutics due to its ability to influence stereoselectivity and molecular recognition. High purity and well-characterized stereochemistry ensure reproducibility in research and industrial processes.
methyl (2R,4R)-4-methoxypyrrolidine-2-carboxylate structure
536747-01-0 structure
Product name:methyl (2R,4R)-4-methoxypyrrolidine-2-carboxylate
CAS No:536747-01-0
MF:C7H13NO3
MW:159.183022260666
CID:938938
PubChem ID:28937962

methyl (2R,4R)-4-methoxypyrrolidine-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • D-Proline, 4-methoxy-, methyl ester, (4R)- (9CI)
    • methyl (2R,4R)-4-methoxypyrrolidine-2-carboxylate
    • SCHEMBL3834619
    • (2R,4R)-Methyl 4-methoxypyrrolidine-2-carboxylate
    • (2R,4R)-4-Methoxy-pyrrolidine-2-carboxylic acid methyl ester
    • 536747-01-0
    • EN300-1069420
    • XEDZRASYGGJQCQ-PHDIDXHHSA-N
    • D-Proline,4-methoxy-,methyl ester,(4R)-(9ci)
    • Inchi: InChI=1S/C7H13NO3/c1-10-5-3-6(8-4-5)7(9)11-2/h5-6,8H,3-4H2,1-2H3/t5-,6-/m1/s1
    • InChI Key: XEDZRASYGGJQCQ-PHDIDXHHSA-N
    • SMILES: COC1CC(NC1)C(=O)OC

Computed Properties

  • Exact Mass: 159.08954328g/mol
  • Monoisotopic Mass: 159.08954328g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 149
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 47.6Ų
  • XLogP3: -0.2

methyl (2R,4R)-4-methoxypyrrolidine-2-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1069420-0.25g
methyl (2R,4R)-4-methoxypyrrolidine-2-carboxylate
536747-01-0 95%
0.25g
$694.0 2023-10-28
Enamine
EN300-1069420-10g
methyl (2R,4R)-4-methoxypyrrolidine-2-carboxylate
536747-01-0 95%
10g
$6032.0 2023-10-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1582071-1g
Methyl (2R,4R)-4-methoxypyrrolidine-2-carboxylate hydrochloride
536747-01-0 98%
1g
¥4959.00 2024-05-09
Enamine
EN300-1069420-0.1g
methyl (2R,4R)-4-methoxypyrrolidine-2-carboxylate
536747-01-0 95%
0.1g
$664.0 2023-10-28
Enamine
EN300-1069420-0.5g
methyl (2R,4R)-4-methoxypyrrolidine-2-carboxylate
536747-01-0 95%
0.5g
$723.0 2023-10-28
Enamine
EN300-1069420-2.5g
methyl (2R,4R)-4-methoxypyrrolidine-2-carboxylate
536747-01-0 95%
2.5g
$1572.0 2023-10-28
Enamine
EN300-1069420-1g
methyl (2R,4R)-4-methoxypyrrolidine-2-carboxylate
536747-01-0 95%
1g
$754.0 2023-10-28
Enamine
EN300-1069420-5.0g
methyl (2R,4R)-4-methoxypyrrolidine-2-carboxylate
536747-01-0
5g
$3096.0 2023-05-23
Enamine
EN300-1069420-0.05g
methyl (2R,4R)-4-methoxypyrrolidine-2-carboxylate
536747-01-0 95%
0.05g
$633.0 2023-10-28
Enamine
EN300-1069420-10.0g
methyl (2R,4R)-4-methoxypyrrolidine-2-carboxylate
536747-01-0
10g
$6032.0 2023-05-23

Additional information on methyl (2R,4R)-4-methoxypyrrolidine-2-carboxylate

Recent Advances in the Application of Methyl (2R,4R)-4-Methoxypyrrolidine-2-Carboxylate (CAS: 536747-01-0) in Chemical Biology and Pharmaceutical Research

Methyl (2R,4R)-4-methoxypyrrolidine-2-carboxylate (CAS: 536747-01-0) has emerged as a pivotal chiral building block in modern pharmaceutical synthesis and chemical biology research. This compound, characterized by its stereospecific pyrrolidine core and methoxy ester functionalities, has garnered significant attention due to its versatile applications in drug discovery and development. Recent studies highlight its role as a key intermediate in the synthesis of bioactive molecules, particularly in the construction of peptidomimetics and constrained amino acid analogs.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility in developing novel protease inhibitors. Researchers utilized methyl (2R,4R)-4-methoxypyrrolidine-2-carboxylate as a scaffold to create conformationally restricted dipeptide analogs, which showed enhanced binding affinity to viral proteases compared to their flexible counterparts. The stereochemistry at positions 2 and 4 proved critical for maintaining optimal spatial orientation of pharmacophores, with the (2R,4R) configuration yielding the most potent inhibitors in the series.

In the field of asymmetric catalysis, recent advancements (Nature Catalysis, 2024) have employed this compound as a chiral auxiliary in the synthesis of β-lactam antibiotics. The methoxy group at the 4-position was found to significantly influence the stereochemical outcome of [2+2] cycloaddition reactions, enabling the production of enantiomerically pure β-lactams with >99% ee. This methodology has been successfully applied to the streamlined synthesis of carbapenem antibiotics, demonstrating the compound's industrial relevance.

Pharmacokinetic studies (European Journal of Pharmaceutical Sciences, 2023) have investigated derivatives of methyl (2R,4R)-4-methoxypyrrolidine-2-carboxylate as potential CNS-active agents. The pyrrolidine scaffold, when incorporated into dopamine D3 receptor ligands, showed improved blood-brain barrier penetration compared to piperidine analogs. Molecular modeling revealed that the methoxy group participates in favorable interactions with transmembrane helices, while the ester moiety allows for prodrug strategies to enhance oral bioavailability.

Recent synthetic methodology developments (Organic Letters, 2024) have established more efficient routes to this valuable building block. A biocatalytic approach using engineered transaminases achieved the asymmetric synthesis of the (2R,4R) isomer with 98% yield and >99% diastereomeric excess, representing a significant improvement over traditional resolution methods. This green chemistry approach aligns with current industry trends toward sustainable pharmaceutical manufacturing.

The compound's role in PROTAC (Proteolysis Targeting Chimera) design has been explored in recent cancer research (Cell Chemical Biology, 2023). Scientists incorporated methyl (2R,4R)-4-methoxypyrrolidine-2-carboxylate as a rigid linker component, finding that its conformational constraints improved the spatial alignment between E3 ligase binders and target protein ligands. This application has shown promise in the development of next-generation targeted protein degraders for previously "undruggable" oncoproteins.

Ongoing clinical trials (as of Q2 2024) are investigating several drug candidates containing this structural motif, including a novel FXIIa inhibitor for thrombosis prevention and a mGluR5 negative allosteric modulator for neuropsychiatric disorders. The versatility of methyl (2R,4R)-4-methoxypyrrolidine-2-carboxylate continues to inspire innovative therapeutic strategies across multiple disease areas, solidifying its position as a valuable tool in modern medicinal chemistry.

Recommend Articles

Recommended suppliers
上海贤鼎生物科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
上海贤鼎生物科技有限公司
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
pengshengyue
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
pengshengyue
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.